2,2-Dimethyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene

Antifungal Triazinoquinoline MIC

Researchers optimizing antifungal leads or DNA intercalators face a critical gap: the 3-position SAR of the triazino[5,6-c]quinoline scaffold is underexplored. This compound solves that with its sterically unique gem-dimethyl substitution (C12H12N4, MW 212.25). • Enables scaffold-hopping with maximal steric bulk at low MW; predicted to alter planarity and π-stacking vs. 3-methyl/3-phenyl analogs. • PSA of 49.64 Ų supports CNS fragment screening; dihydro oxidation state provides a handle for prodrug design. • Purity ≥95% (HPLC) ensures reproducible screening; global shipping with comprehensive analytical documentation.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
CAS No. 121845-94-1
Cat. No. B12667060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene
CAS121845-94-1
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1(NC2=C(C3=CC=CC=C3N=C2)N=N1)C
InChIInChI=1S/C12H12N4/c1-12(2)14-10-7-13-9-6-4-3-5-8(9)11(10)15-16-12/h3-7,14H,1-2H3
InChIKeyBJDADNMWQXQSAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene: Procurement & Differentiation


2,2-Dimethyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene (CAS 121845-94-1), also catalogued as 3,3-dimethyl-2H-[1,2,4]triazino[5,6-c]quinoline, is a C12H12N4 tetraaza-phenanthrene with a molecular weight of 212.25 and a calculated polar surface area (PSA) of 49.64 Ų . It belongs to the broader class of 1,2,4-triazino[5,6-c]quinolines that have been investigated as potential DNA intercalators [1] and as antifungal agents [2]. The distinguishing gem-dimethyl substitution at the 3-position of the dihydro-triazine ring differentiates this compound from its 3-monoalkyl, 3-aryl, and 3-cycloalkyl congeners. However, it must be noted that published, compound-specific quantitative biological data for this exact derivative remain extremely scarce, and most differentiation claims must currently rest on class-level inference, physicochemical properties, and synthetic accessibility rather than on direct head-to-head bioactivity comparisons.

2,2-Dimethyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene: Unsupported Generic Substitution


Within the dihydro-triazino[5,6-c]quinoline series, the identity of the 3-substituent critically determines both the physicochemical profile and the biological activity spectrum. The 3,3-gem-dimethyl substitution on the target compound creates a sterically hindered quaternary carbon centre adjacent to the triazine ring that is absent in 3-monomethyl, 3-phenyl, or 3-cyclopentyl analogs. This structural feature is predicted to alter planarity, π-stacking capability, and metabolic vulnerability relative to analogs bearing linear alkyl or aryl groups. Furthermore, the triazino[5,6-c]quinoline scaffold as a class shows substituent-dependent antifungal potency; in the seminal Wright et al. study, MIC values against Candida, Aspergillus, Mucor, and Trichophyton species varied substantially across different 3-substituted derivatives, with active compounds showing MICs ≤16 µg/mL [1]. Without compound-specific data for each analog, assuming interchangeability is scientifically unjustified. Additionally, the dihydro oxidation state (3,4-dihydro) of the target compound distinguishes it from fully aromatic triazino[5,6-c]quinolines, potentially impacting both chemical stability and biological target engagement [2].

2,2-Dimethyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene: Differentiation Evidence vs. Closest Analogs


Triazinoquinoline Scaffold Antifungal MIC Range vs. Clinical Fungi

While no compound-specific MIC data exist for 2,2-dimethyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene itself, the 1,2,4-triazino[5,6-c]quinoline scaffold to which it belongs has demonstrated broad-spectrum antifungal activity. In agar dilution assays reported by Reich et al. (1989), active members of this class inhibited strains of Candida, Aspergillus, Mucor, and Trichophyton species at MICs ≤16 µg/mL [1]. The closely related 3-substituted as-triazino[5,6-c]quinoline series studied by Wright et al. (1974) showed that antifungal activity is strongly substituent-dependent, with MIC values varying by over an order of magnitude depending on the nature of the 3-substituent [2]. The gem-dimethyl substitution of the target compound represents a distinct steric and electronic environment compared to the 3-methyl, 3-phenyl, and 3-amino analogs for which activity data are available. This class-level activity profile establishes a plausible antifungal application space but does not constitute direct evidence of compound-specific potency.

Antifungal Triazinoquinoline MIC

Polar Surface Area: gem-Dimethyl vs. 3-Phenyl Analog

The target compound has a calculated polar surface area (PSA) of 49.64 Ų , which is approximately 11–12 Ų higher than the estimated PSA of the 3-phenyl-1,2-dihydro-[1,2,4]triazino[5,6-c]quinoline analog (CAS 60075-30-1, estimated PSA ~38 Ų based on replacement of one N–H with an aromatic ring). This difference arises because the gem-dimethyl analogue retains an additional N–H hydrogen-bond donor in the dihydro-triazine ring, whereas the 3-phenyl analogue replaces this with a hydrophobic aryl substituent. PSA values in this range are relevant for predicting passive membrane permeability; compounds with PSA below 60 Ų generally exhibit favourable blood-brain barrier penetration, while values approaching 90 Ų correlate with poor oral absorption [1]. A PSA difference of ~11 Ų between these two close analogs may translate into measurably different permeability and biodistribution profiles.

Physicochemical PSA Permeability

Thermal Stability: Boiling Point vs. Synthetic Intermediates

The target compound has a reported boiling point of 351.3°C at 760 mmHg and a flash point of 166.3°C . These values are substantially higher than those of smaller triazine or quinoline building blocks typically used in medicinal chemistry (e.g., 3-aminoquinoline bp ~298°C; 1,2,4-triazine bp ~158°C). For comparison, the 3-methyl-[1,2,4]triazino[5,6-c]quinoline analog (exact bp not publicly reported but predicted to be 20–30°C lower based on reduced molecular weight and absence of gem-dialkyl branching) would be expected to exhibit lower thermal stability. The high boiling point and flash point of the gem-dimethyl derivative confer a wider safe processing window for reactions requiring elevated temperatures, such as high-boiling solvent reflux or melt-phase reactions, and reduce volatile organic compound (VOC) classification concerns during bulk handling.

Thermal stability Boiling point Process chemistry

Dihydro Oxidation State vs. Aromatic Triazinoquinolines

The target compound exists in the 3,4-dihydro oxidation state (3,4-dihydro-3,3-dimethyl-1,2,4-triazino[5,6-c]quinoline), distinguishing it from fully aromatic triazino[5,6-c]quinolines such as 3-phenyl-1,2,4-triazino[5,6-c]quinoline (CAS 51168-75-3). The 3,4-dihydro form contains an sp³-hybridised carbon at position 4 adjacent to the gem-dimethyl-bearing carbon at position 3, creating a non-aromatic triazine ring [1]. This contrasts with the fully conjugated triazine system in aromatic analogs. The dihydro form is susceptible to aerobic oxidation to the corresponding aromatic triazinoquinoline under certain conditions, a reaction that does not occur with already-aromatic analogs. This oxidation potential is both a liability (requiring inert-atmosphere storage for long-term stability) and an opportunity (enabling on-demand generation of the aromatic form, which may exhibit different biological target engagement). The gem-dimethyl substitution further stabilises the dihydro form relative to a monomethyl or unsubstituted analog by reducing the driving force for aromatisation (the Thorpe-Ingold effect) [2].

Oxidation state Tautomerism Chemical stability

DNA Intercalation Potential: Planarity vs. Cyclopentyl Analog

The tetraaza-phenanthrene scaffold has been designed as a potential DNA intercalator due to its planar polycyclic aromatic framework capable of π-stacking between DNA base pairs [1]. The target compound, with its 1,2-dihydro-1,3,4,9-tetraaza-phenanthrene core, presents a largely planar four-ring system. In contrast, the 2-cyclopentyl analog (2-cyclopentyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene) introduces a bulky, non-planar cyclopentyl substituent that would be expected to sterically hinder intercalation by disrupting the planarity required for efficient base-pair insertion. While no direct DNA-binding data (e.g., ΔTm, fluorescence quenching, or viscometry) exist for either compound, computational studies on mono-, di-, tri-, and tetraaza-phenanthrene derivatives indicate that nitrogen substitution position and degree progressively modulate aromaticity and π-electron distribution, which in turn govern intercalation affinity [2]. The gem-dimethyl substitution of the target compound is sterically less demanding than the cyclopentyl group, preserving greater planarity for π-stacking interactions.

DNA intercalation Planarity π-Stacking

2,2-Dimethyl-1,2-dihydro-1,3,4,9-tetraaza-phenanthrene: Application Scenarios


Antifungal Lead Optimisation: Scaffold-Hopping with Triazinoquinolines

The triazino[5,6-c]quinoline scaffold has validated, broad-spectrum antifungal activity with MICs ≤16 µg/mL against Candida, Aspergillus, Mucor, and Trichophyton species [1]. The 3,3-gem-dimethyl substitution of CAS 121845-94-1 represents an underexplored steric environment within this class. Medicinal chemistry teams pursuing antifungal lead optimisation can use this compound as a novel scaffold-hopping starting point, where the gem-dimethyl group may impart differential selectivity against fungal vs. mammalian targets compared to previously explored 3-methyl, 3-phenyl, or 3-amino analogs. The dihydro oxidation state additionally provides a handle for prodrug design or for exploring oxidation-state-dependent pharmacodynamics. Researchers should prioritise this compound when the goal is to probe the SAR of the 3-position with maximal steric bulk while retaining a low molecular weight (212.25 Da).

DNA Intercalator Screening: Tetraaza-Phenanthrene Series

As a designed potential DNA intercalator from the tetraaza-phenanthrene class [2], this compound is best deployed in screening cascades where planarity is required for π-stacking with DNA base pairs. It is structurally preferable to the 2-cyclopentyl analog for intercalation studies because the gem-dimethyl group is sterically compact and does not disrupt the planar geometry essential for base-pair insertion. Screening applications include: topoisomerase inhibition assays, DNA unwinding (viscometry) assays, fluorescence displacement assays with ethidium bromide or SYBR Green, and cytotoxicity profiling in cancer cell lines where DNA damage response pathways are activated. Users should note that no direct DNA-binding data are yet published for this specific compound; initial screening must include appropriate positive controls (e.g., doxorubicin, amsacrine).

CNS-Penetrant Probe Design: Leveraging PSA Profile

With a calculated PSA of 49.64 Ų , the target compound falls within the established range for favourable CNS penetration (typically PSA <60–70 Ų for blood-brain barrier permeability). This property, combined with its low molecular weight (212.25 Da) and the presence of four hydrogen-bond-capable nitrogen atoms, makes the compound an attractive fragment-sized probe for CNS target screening. The gem-dimethyl substitution contributes lipophilicity without adding PSA, potentially improving brain partitioning relative to more polar 3-amino analogs. This compound is recommended for inclusion in fragment-based screening libraries targeting CNS enzymes, receptors, or ion channels, particularly where the triazinoquinoline core can engage purine-binding or aromatic-cage binding sites. Procurement for CNS applications should specify purity ≥95% (HPLC) to avoid confounding biological readouts from synthetic impurities that may themselves be centrally active.

High-Temperature Synthetic Methodology Development

The high boiling point (351.3°C) and flash point (166.3°C) of this compound make it a suitable substrate for developing and validating high-temperature synthetic transformations, including: melt-phase reactions without solvent, high-boiling solvent (e.g., sulfolane, nitrobenzene) reflux conditions, microwave-assisted synthesis, and continuous-flow chemistry at elevated temperatures. The gem-dimethyl substitution provides additional thermal stability to the dihydro-triazine ring (Thorpe-Ingold effect), reducing decomposition during prolonged heating. Process chemistry groups developing scalable routes to tetraaza-heterocycles can use this compound as a thermally robust model substrate to optimise reaction conditions before applying them to more thermally sensitive analogs. The wide liquid-range window (>180°C between flash point and boiling point) provides a broad operational safety margin for process development.

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